molecular formula C17H20N4O6S2 B2909737 Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893345-51-2

Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2909737
CAS No.: 893345-51-2
M. Wt: 440.49
InChI Key: JUPTUUYVARCSKG-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a 3,5-dimethoxybenzamido group at position 5 of the thiadiazole ring, a thioacetamido linkage at position 2, and an ethyl ester terminal group. The 1,3,4-thiadiazole core is known for its bioactivity, including antimicrobial and antitumor properties, while the 3,5-dimethoxybenzoyl moiety may enhance lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(3,5-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c1-4-27-14(23)8-18-13(22)9-28-17-21-20-16(29-17)19-15(24)10-5-11(25-2)7-12(6-10)26-3/h5-7H,4,8-9H2,1-3H3,(H,18,22)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPTUUYVARCSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxybenzoic acid with thiosemicarbazide to form the intermediate 3,5-dimethoxybenzamido-thiadiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective against certain diseases. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physical Properties

Key analogues with modifications to the benzamido group, thioether linkage, or ester terminal are compared below:

Compound Name Substituent at Thiadiazole C5 Substituent at Thioacetamido/Thioether Melting Point (°C) Yield (%) Key References
Ethyl 2-(2-((5-(3,5-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate 3,5-Dimethoxybenzamido Thioacetamido-ethyl ester Not reported Not reported Target Compound
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 4-Methoxybenzamido Thioether-ethyl ester Not reported Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio Phenoxyacetamide 133–135 88
Ethyl 2-((5-(4-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate 4-Fluorobenzamido Thioether-ethyl ester Not reported Not reported
Ethyl 2-[5-[(2-chloroacetyl)amino]-1,3,4-thiadiazol-2-yl]acetate 2-Chloroacetylamino Acetate-ethyl ester Not reported Not reported

Key Observations :

  • Terminal Groups : Ethyl esters (as in the target compound and ) improve lipophilicity relative to free carboxylic acids, aiding membrane permeability.

Bioactivity Comparisons

Antifungal Activity

Thiadiazole derivatives with cyclohexylamino or oxadiazole moieties (e.g., from ) exhibit antifungal activity against Candida species by inhibiting ergosterol biosynthesis.

Cytotoxic Activity
  • Compound 44 (Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate) showed <10% cytotoxicity against A549, HEPG2, and MCF7 cell lines, suggesting that methoxy positioning (para vs. meta/di-methoxy) significantly impacts activity .
  • Chloroacetyl-substituted analogues (e.g., ) may exhibit enhanced reactivity due to electrophilic chloro groups, but cytotoxicity data is unavailable.

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